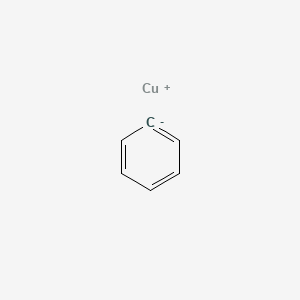

Benzene;copper(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Phenylcopper can be synthesized through several methods. One of the earliest methods involves the reaction of phenylmagnesium iodide with copper(I) iodide . Another method, developed by Henry Gilman, involves the transmetallation of phenylmagnesium iodide with copper(I) chloride . Additionally, phenylcopper can be obtained by reacting phenyl lithium with copper(I) bromide in diethyl ether . These methods typically require controlled conditions to ensure the stability and purity of the compound.

Chemical Reactions Analysis

Phenylcopper undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It reacts with water to form red copper(I) oxide and varying amounts of benzene and biphenyl . Phenylcopper also forms stable complexes with tributylphosphine and triphenylphosphine . When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers (aggregates of two or three molecules) . These reactions highlight the compound’s versatility and reactivity under different conditions.

Scientific Research Applications

Phenylcopper has numerous applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds . In biology and medicine, copper complexes, including phenylcopper, have been studied for their antimicrobial and anticancer properties . The compound’s ability to form stable complexes with other molecules makes it valuable in the development of new drugs and therapeutic agents . In industry, phenylcopper is used in the production of flame retardants and other materials with enhanced thermal and mechanical properties .

Mechanism of Action

The mechanism of action of phenylcopper involves its ability to form stable complexes with various ligands and substrates . In biological systems, copper ions can interact with enzymes and proteins, affecting their function and activity . Copper complexes, including phenylcopper, can generate reactive oxygen species (ROS) that induce oxidative stress and damage to cellular components . This property is particularly useful in antimicrobial and anticancer applications, where the generation of ROS can lead to the destruction of pathogenic cells .

Comparison with Similar Compounds

Phenylcopper is similar to other organocopper compounds such as phenyllithium, phenylsodium, and phenylcobalt . These compounds share similar reactivity and can be used in similar types of chemical reactions . phenylcopper is unique in its ability to form stable complexes with phosphine ligands and its reactivity in the presence of water . This makes it a valuable reagent in organic synthesis and other applications where stability and reactivity are crucial .

Properties

CAS No. |

3220-49-3 |

|---|---|

Molecular Formula |

C6H5Cu |

Molecular Weight |

140.65 g/mol |

IUPAC Name |

benzene;copper(1+) |

InChI |

InChI=1S/C6H5.Cu/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |

InChI Key |

MKHQMLKDCBPKBC-UHFFFAOYSA-N |

SMILES |

C1=CC=[C-]C=C1.[Cu+] |

Canonical SMILES |

C1=CC=[C-]C=C1.[Cu+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.